AMPA receptor modulator-3 (LY392098; CAS 211311-39-6) is a centrally active biarylpropylsulfonamide positive allosteric modulator (PAM) of the AMPA receptor [1]. Unlike first-generation low-impact ampakines or racetams, this compound acts as a high-impact modulator, binding to an extracellular allosteric site to prevent glutamate-dependent receptor desensitization [1]. For laboratory procurement, it serves as a standardized reference material in neuropharmacological screening, electrophysiological assays, and in vivo behavioral modeling [2]. Its primary utility in material selection lies in its sub-micromolar potency, strict receptor class selectivity, and high maximal efficacy, which collectively streamline assay workflows and reduce the material burden required for in vivo formulation [1],[2].
Procuring older, generic AMPA modulators like cyclothiazide, aniracetam, or CX-516 as substitutes for LY392098 frequently compromises assay integrity and material efficiency[1]. First-generation racetams and low-impact ampakines exhibit drastically lower binding affinities, often requiring high micromolar to millimolar working concentrations that necessitate excessive solvent volumes, thereby risking DMSO-induced cytotoxicity in delicate neuronal cultures[1]. Furthermore, cyclothiazide and CX-516 demonstrate significantly lower maximal efficacy in potentiating AMPA-mediated currents, leading to compressed dynamic ranges and poor signal-to-noise ratios in high-throughput screening [1]. For rigorous electrophysiological applications, substituting LY392098 with these legacy compounds results in higher consumption rates, complex formulation challenges, and an increased risk of off-target pharmacological noise[2].
In comparative patch-clamp studies on acutely isolated cerebellar Purkinje neurons and prefrontal cortical neurons, LY392098 demonstrated a greater capacity to amplify AMPA-mediated currents compared to legacy modulators [1]. Specifically, LY392098 achieved a 31.0-fold maximal potentiation of AMPA-evoked currents[2]. In direct head-to-head evaluations, its maximal efficacy significantly out-performed cyclothiazide, CX-516, and aniracetam, providing a vastly expanded assay window [1].
| Evidence Dimension | Maximal potentiation of AMPA-evoked inward currents |
| Target Compound Data | 31.0-fold increase (LY392098) |
| Comparator Or Baseline | Cyclothiazide, CX-516, and aniracetam (lower maximal efficacy) |
| Quantified Difference | LY392098 yields the highest maximal efficacy among tested classes |
| Conditions | Acutely isolated prefrontal cortical and cerebellar Purkinje neurons, co-application with 5 μM AMPA or 100 μM glutamate |
A 31-fold signal amplification provides a robust dynamic range for electrophysiological and calcium-imaging workflows, reducing false-negative rates in drug discovery screening.
The high potency of LY392098 across human recombinant AMPA receptor subunits fundamentally alters in vitro handling requirements. It exhibits an EC50 of 0.20 μM for GluR4i and 0.22 μM for GluR2i [1]. Because it achieves potentiation at low nanomolar to sub-micromolar concentrations, researchers can prepare highly dilute working solutions [1]. This prevents the need to expose sensitive cell lines to >0.1% DMSO, a common formulation bottleneck when using millimolar-range racetams like aniracetam.
| Evidence Dimension | In vitro potency (EC50) on AMPA receptor subunits |
| Target Compound Data | 0.20 μM (GluR4i), 0.22 μM (GluR2i) |
| Comparator Or Baseline | Aniracetam / CX-516 (typically requiring high micromolar to millimolar concentrations) |
| Quantified Difference | >100-fold to 1000-fold greater potency for LY392098 |
| Conditions | Recombinant homomeric human AMPA receptor ion channels expressed in HEK293 cells |
Sub-micromolar working concentrations eliminate solvent-induced cytotoxicity and precipitation risks in complex aqueous culture media.
When establishing baseline glutamatergic responses, avoiding cross-activation of other excitatory receptors is critical. LY392098 demonstrates exclusive selectivity for AMPA receptors, showing no measurable activity at N-methyl-D-aspartate (NMDA) receptors in prefrontal cortical neurons[2]. Furthermore, it does not affect voltage-gated calcium channels or GluR5 kainate receptors [1]. This strict selectivity profile ensures that observed calcium influx or depolarization events are entirely AMPA-driven, unlike less refined modulators that may trigger mixed excitatory neurotoxicity [1].
| Evidence Dimension | Receptor cross-reactivity |
| Target Compound Data | Zero potentiation of NMDA or GluR5 kainate receptors |
| Comparator Or Baseline | Non-selective glutamate receptor modulators |
| Quantified Difference | Absolute selectivity for AMPA over NMDA/Kainate targets |
| Conditions | Acutely isolated rat dorsal root ganglion neurons and cultured hippocampal neurons |
Strict receptor selectivity eliminates confounding off-target variables, ensuring high reproducibility and clean data in complex neuronal network assays.
For in vivo procurement, the required mass of an active pharmaceutical ingredient directly impacts budget and formulation feasibility. LY392098 requires a minimum effective dose (MED) of only 0.5 mg/kg (i.p.) to produce significant behavioral effects in standard rodent models, such as the forced swim test [1]. In contrast, older generation ampakines or standard antidepressants often require doses ranging from 10 to 50 mg/kg. This high in vivo efficiency minimizes the compound volume needed per cohort and simplifies the creation of stable, low-concentration injectable formulations[1].
| Evidence Dimension | Minimum effective dose (MED) in vivo |
| Target Compound Data | 0.5 mg/kg (i.p.) |
| Comparator Or Baseline | Standard antidepressants / legacy ampakines (10-50 mg/kg) |
| Quantified Difference | 20x to 100x reduction in required material per dose |
| Conditions | Forced swim and tail suspension tests in rats and mice |
A drastically lower MED conserves expensive material during large-scale preclinical trials and reduces the risk of vehicle-induced injection site reactions.
Due to its 31-fold maximal potentiation of AMPA currents, LY392098 is highly effective for establishing robust signal windows in automated patch-clamp and calcium-imaging platforms [1]. It ensures high signal-to-noise ratios when screening novel glutamatergic compounds compared to low-impact ampakines.
Because its sub-micromolar EC50 allows for extremely dilute working concentrations, LY392098 is suited for long-term primary neuronal cultures and stem cell-derived brain organoid models [2]. This minimizes DMSO solvent exposure, which is critical to maintaining cell viability during extended incubation.
With a highly efficient minimum effective dose (0.5 mg/kg i.p.) and excellent central penetrance, LY392098 is an efficient reference material for in vivo models of synaptic plasticity and behavioral despair [3]. This allows for streamlined formulation and reduced material consumption per animal cohort.